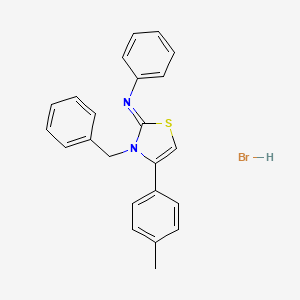
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and DNA replication.
Biochemical and Physiological Effects:
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and exhibit antibacterial, antifungal, and antiviral properties. Additionally, (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is its potent antitumor activity. It has been shown to be effective against a range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has a high yield in the synthesis process, making it a cost-effective method for producing the compound.
However, there are also some limitations to using (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide in lab experiments. The mechanism of action of the compound is not fully understood, which may limit its potential applications. Additionally, more research is needed to determine the optimal dosage and administration of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide for different applications.
Direcciones Futuras
There are several future directions for the research and development of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide. One potential direction is the development of new cancer treatments based on the compound's potent antitumor activity. Additionally, more research is needed to determine the optimal dosage and administration of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide for different applications. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves the reaction of 3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline with hydrobromic acid. The reaction is carried out in the presence of a catalyst under controlled conditions to ensure the formation of the desired product. The yield of the synthesis process is typically high, making it a cost-effective method for producing (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide.
Aplicaciones Científicas De Investigación
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
3-benzyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S.BrH/c1-18-12-14-20(15-13-18)22-17-26-23(24-21-10-6-3-7-11-21)25(22)16-19-8-4-2-5-9-19;/h2-15,17H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSJTPUMNVAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


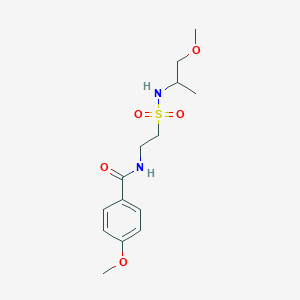
![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2765587.png)
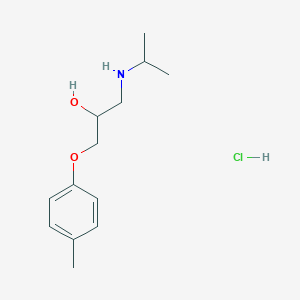
![ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2765590.png)
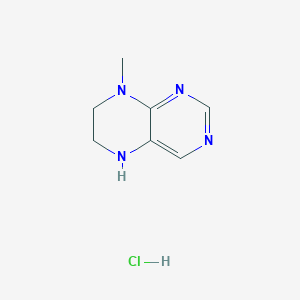

![2-(benzylthio)-9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2765595.png)

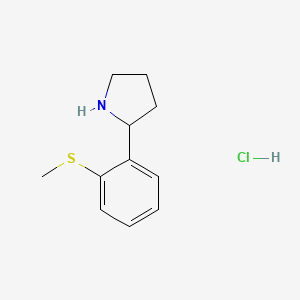
![N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2765599.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2765604.png)
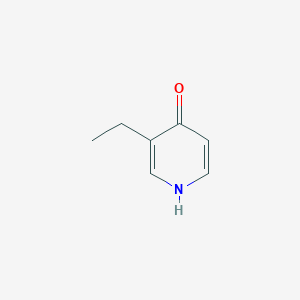
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2765607.png)